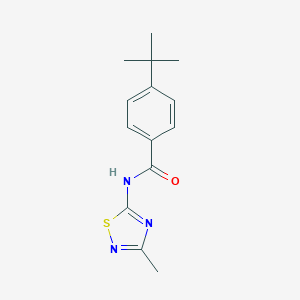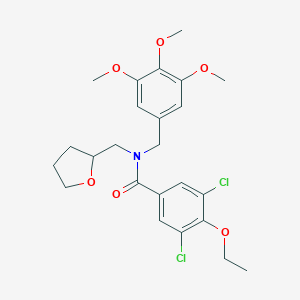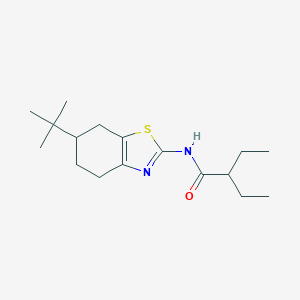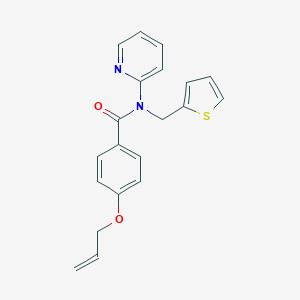
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Mécanisme D'action
The exact mechanism of action of 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It may also interact with cell membranes and proteins, altering their function and leading to physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the growth and proliferation of cancer cells. It may also have antioxidant properties, protecting cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, its low solubility in water may limit its use in certain applications, and its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
Future research on 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide could focus on elucidating its mechanism of action and identifying its molecular targets. This could lead to the development of more potent and selective derivatives with improved therapeutic properties. In addition, further studies could investigate its potential as a material for organic electronic devices, as well as its use as a corrosion inhibitor for metals.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide involves the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate which is then converted into the final product by hydrolysis using an acid such as hydrochloric acid.
Applications De Recherche Scientifique
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In addition, it has been investigated for its potential as a corrosion inhibitor for metals, and as a material for organic electronic devices.
Propriétés
Nom du produit |
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide |
|---|---|
Formule moléculaire |
C14H17N3OS |
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C14H17N3OS/c1-9-15-13(19-17-9)16-12(18)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,15,16,17,18) |
Clé InChI |
VZMODHLFAFIGMM-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)




![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257376.png)
![5-(4-ethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}isoxazole-3-carboxamide](/img/structure/B257379.png)